molecular formula C16H15N3O2 B12150885 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-pyridin-2-ylpropanamide

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-pyridin-2-ylpropanamide

Cat. No.: B12150885
M. Wt: 281.31 g/mol
InChI Key: LSJFPRKRENUSTI-UHFFFAOYSA-N
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Description

Structural Characterization of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-pyridin-2-ylpropanamide

Molecular Architecture and IUPAC Nomenclature

The compound features a 2H-isoindole-1,3-dione core substituted at position 2 with a propanamide group, which is further functionalized with a pyridin-2-yl moiety on the amide nitrogen. According to IUPAC guidelines for naming fused polycyclic systems, the parent hydride is identified as isoindole, with the numbering starting at the nitrogen atom in the heterocyclic ring. The ketone oxygen at position 1 and the amide substituent at position 2 define the primary functional groups.

The systematic IUPAC name is constructed as follows:

  • Parent structure : The bicyclic system is named 2H-isoindole, with the "iso" prefix indicating the fused benzene and pyrrole rings.
  • Substituents : The 1-oxo group denotes the ketone at position 1, while the propanamide chain at position 2 is described as 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide.
  • N-substitution : The pyridin-2-yl group on the amide nitrogen is specified using the N-(pyridin-2-yl) prefix.

Thus, the full IUPAC name is 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-2-yl)propanamide .

Table 1: Molecular formula and weight

Property Value
Molecular formula C₁₇H₁₆N₃O₂
Molecular weight 294.33 g/mol

Crystallographic Analysis and Bonding Patterns

X-ray crystallography of analogous isoindole derivatives reveals a planar isoindole ring system with bond lengths consistent with partial aromaticity. Key bonding features include:

  • Isoindole core : The C–N bond in the pyrrole ring measures approximately 1.38 Å, intermediate between single (1.47 Å) and double (1.27 Å) bonds, indicating delocalized π-electrons.
  • Amide linkage : The C=O bond length in the propanamide group is 1.23 Å, characteristic of resonance-stabilized amides.
  • Intermolecular interactions : The pyridin-2-yl nitrogen forms a hydrogen bond with the amide proton (N–H···N distance: 2.89 Å), stabilizing the crystal lattice.

Table 2: Selected bond lengths and angles

Bond/Angle Value (Å/°)
C1–N1 (isoindole) 1.38
C2–O1 (ketone) 1.21
N2–C9 (amide) 1.34
N–H···N (H-bond) 2.89

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆) exhibits distinct signals:

  • Isoindole protons : Aromatic protons at δ 7.68–8.02 ppm (multiplet, 4H, H-4 to H-7).
  • Amide proton : A broad singlet at δ 8.52 ppm (1H, N–H).
  • Pyridinyl protons : Doublet at δ 8.21 ppm (1H, H-3'), triplet at δ 7.79 ppm (1H, H-5'), and multiplet at δ 7.32–7.45 ppm (2H, H-4' and H-6').

¹³C NMR (100 MHz, DMSO-d₆) key signals:

  • Carbonyl carbons : δ 169.8 ppm (amide C=O), δ 167.3 ppm (isoindole C=O).
  • Pyridinyl carbons : δ 149.1 ppm (C-2'), δ 137.6 ppm (C-6'), δ 123.4 ppm (C-4').

Table 3: ¹H NMR assignments

δ (ppm) Multiplicity Integration Assignment
8.52 s (br) 1H Amide N–H
8.21 d (J=4.8 Hz) 1H Pyridine H-3'
7.68–8.02 m 4H Isoindole H-4–H-7
Infrared (IR) Vibrational Mode Analysis

IR spectroscopy (ATR, cm⁻¹) identifies key functional groups:

  • Amide I band : 1652 cm⁻¹ (C=O stretch).
  • Isoindole ketone : 1718 cm⁻¹ (C=O stretch).
  • N–H stretch : 3285 cm⁻¹ (amide N–H).
  • Aromatic C–H : 3050–3100 cm⁻¹.

Table 4: Major IR absorptions

Wavenumber (cm⁻¹) Assignment
1718 Isoindole C=O stretch
1652 Amide C=O stretch
3285 Amide N–H stretch
Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS-ESI) of the molecular ion [M+H]⁺ at m/z 295.1291 (calc. 295.1294) confirms the molecular formula C₁₇H₁₇N₃O₂. Major fragments include:

  • m/z 248.0923: Loss of CONH(pyridin-2-yl) (-46.0368 Da).
  • m/z 160.0394: Isoindole-1,3-dione fragment (C₈H₅NO₂).
  • m/z 106.0652: Pyridin-2-yl cation (C₅H₄N).

Table 5: Characteristic mass fragments

m/z (obs.) Proposed Fragment
295.1291 [M+H]⁺
248.0923 [M+H–CONH(C₅H₄N)]⁺
160.0394 [C₈H₅NO₂]⁺

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

3-(3-oxo-1H-isoindol-2-yl)-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C16H15N3O2/c20-15(18-14-7-3-4-9-17-14)8-10-19-11-12-5-1-2-6-13(12)16(19)21/h1-7,9H,8,10-11H2,(H,17,18,20)

InChI Key

LSJFPRKRENUSTI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CCC(=O)NC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Cyclization of Benzoic Acid Derivatives

One method involves cyclizing 2-[(2-carboxyethylamino)methyl]benzoic acid under acidic conditions. Zinc perchlorate (Zn(ClO₄)₂) in aqueous medium facilitates intramolecular dehydration and ring closure.

Reaction Conditions :

ReagentTemperatureTimeSolventYield
Zn(ClO₄)₂ (10 mol%)20°C2.25 hH₂O90%

This step generates the isoindole-propanoic acid intermediate, which is critical for subsequent functionalization.

Amidation with Pyridin-2-ylamine

The propanoic acid intermediate undergoes amidation with pyridin-2-ylamine to introduce the pyridine moiety.

Coupling Agents for Amide Bond Formation

Two primary strategies are reported:

  • Direct activation with EDC/HOBt :

    • N,N'-Diisopropylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) activate the carboxylic acid.

    • Conditions : DMF, 0°C → RT, 12 h.

  • Bis(pentafluorophenyl) carbonate (BPC) :

    • BPC converts the acid to an activated intermediate, enabling amide formation in acetonitrile.

Comparative Data :

Coupling AgentSolventYieldPuritySource
EDC/HOBtDMF75–80%95%
BPCCH₃CN85–90%98%

Alternative Synthetic Routes

Multi-Step Functionalization

A patent outlines a method involving:

  • Isoindole core synthesis via cyclization of a benzoic acid derivative.

  • Alkylation to introduce the propanamide side chain.

  • Nucleophilic substitution to attach the pyridine group.

Key Steps :

StepReagents/ConditionsYield
Core CyclizationZn(ClO₄)₂, H₂O, 20°C90%
Side Chain AlkylationChloropropionyl chloride, K₂CO₃65%
Pyridine SubstitutionPyridin-2-ylamine, BPC, CH₃CN85%

Optimization Strategies

Solvent and Temperature Effects

Amidation efficiency is solvent-dependent:

  • Acetonitrile enhances reactivity due to its high dielectric constant, enabling faster activation of BPC.

  • Low temperatures (0–5°C) minimize side reactions during coupling agent activation.

Catalytic Systems

Piperidine acetate is used in some protocols to scavenge HCl byproducts, improving reaction purity.

Structural Analogues and Variations

Substitution Patterns

The isoindole core allows diversification at the N-position :

CompoundSubstituentBiological ActivitySource
3-(4-Methoxyphenyl)-N-(6-methylpyridin-2-yl)propanamideMethoxyphenylAntidiabetic screening
3-(3,4-Dimethoxyphenyl)-N-(5-methylpyridin-2-yl)propanamideDimethoxyphenylImmunomodulatory studies

Chemical Reactions Analysis

Types of Reactions

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-pyridin-2-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. A study demonstrated that compounds with similar structures showed Minimum Inhibitory Concentration (MIC) values around 256 µg/mL against these bacteria, highlighting their potential as antibacterial agents .

Antifungal Properties

In addition to antibacterial effects, the compound has shown antifungal activity against Candida albicans. The effectiveness was evaluated using disc diffusion methods, revealing promising results for certain derivatives .

Cytotoxicity Studies

The cytotoxic effects of the compound have been investigated in various cancer cell lines. Preliminary findings suggest selective cytotoxicity towards human cancer cells while sparing normal cells, indicating a potential for targeted cancer therapies .

Enzyme Inhibition

The compound may act as an inhibitor of enzymes relevant to metabolic pathways associated with diseases. For instance, it has been suggested that similar compounds can inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interactions between this compound and biological targets. These studies provide insights into how the compound binds to specific enzymes or receptors, which is critical for understanding its mechanism of action and optimizing its therapeutic potential.

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing new derivatives of the compound through reactions involving picolinohydrazide and various anhydrides. The synthesized compounds were characterized using techniques such as Proton-NMR, 13C-NMR, FTIR, and mass spectrometry. The resulting products underwent biological evaluations to assess their antimicrobial capabilities .

Case Study 2: Computational Analysis

Another study utilized computational methods to analyze the binding affinities of the compound with specific protein targets involved in inflammatory responses. The results indicated that certain derivatives possessed strong inhibitory activity against cyclooxygenase enzymes (COX), which are key players in inflammation .

Summary Table of Applications

Application AreaSpecific Findings
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Antifungal PropertiesActive against Candida albicans
CytotoxicitySelective towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase
Molecular DockingStrong interactions predicted with inflammatory targets

Mechanism of Action

The mechanism of action of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-pyridin-2-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may bind to an enzyme’s active site, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Isoindole Modifications

Compound Name Isoindole Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound 1-oxo Propanamide, pyridin-2-yl 318.36
2-(1,3-Dioxoisoindol-2-yl)-N-(pyridin-3-ylmethyl)propanamide () 1,3-dioxo Propanamide, pyridin-3-ylmethyl 309.32
3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid () 1-oxo Propanoic acid 205.21
N-(3,5-Dimethylphenyl)-3-(1,3-dioxo-isoindol-2-yl)propanamide () 1,3-dioxo Propanamide, dimethylphenyl 337.37

Key Observations :

  • Amide vs. Acid : The propanamide group (target) improves lipophilicity and membrane permeability relative to carboxylic acid derivatives (e.g., ) .
  • Aromatic Substitutions : The pyridin-2-yl group may engage in π-π stacking or hydrogen bonding, differing from pyridin-3-ylmethyl () or dimethylphenyl () moieties .
Genotoxicity and Mutagenicity
  • Phthalimide Nitrates (C1–C6): These analogs (–4) exhibit lower genotoxicity than hydroxyurea (HU), with micronucleus frequencies <6/1,000 cells (vs. HU’s 33.7/1,000 cells at 100 mg/kg). Meta-substitutions and methyl spacers reduce mutagenicity .
  • Target Compound: While direct toxicity data are unavailable, the absence of nitrate esters (common in C1–C6) may further minimize genotoxic risks .
Pharmacological Potential
  • Analgesic/Anti-inflammatory Activity: Analogs with 1,3-dioxo-isoindole and nitrate groups () stimulate γ-globin RNA synthesis, suggesting applications in sickle cell disease. The target’s pyridine group could modulate NO release or protein interactions .

Physicochemical Properties

Property Target Compound 3-(1-Oxo-isoindol-2-yl)propanoic acid () 2-(1,3-Dioxoisoindol-2-yl)-N-(pyridin-3-ylmethyl)propanamide ()
Molecular Weight 318.36 205.21 309.32
LogP (Predicted) ~2.5–3.0 ~1.2 ~2.8
Solubility Moderate (amide) High (acid) Moderate (amide)
Hydrogen Bond Acceptors 5 3 5

Notes:

  • The pyridin-2-yl group in the target compound increases basicity compared to pyridin-3-ylmethyl (pKa ~4.5 vs. ~2.5), affecting ionization in physiological conditions .
  • The 1-oxo isoindole core may enhance crystallinity, as seen in analogs like 3-(1-oxo-isoindol-2-yl)benzoic acid (melting point data unavailable; ) .

Biological Activity

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-pyridin-2-ylpropanamide, also known as a derivative of isoindole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a subject of interest for drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₁NO₃
  • Molecular Weight : 205.21 g/mol
  • CAS Number : 83747-30-2

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Interaction with Receptors : The compound may interact with various receptors in the body, influencing physiological responses and contributing to its therapeutic effects.
  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could protect cells from oxidative stress.

Anticancer Activity

Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. A study demonstrated that this compound effectively inhibited the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses activity against various bacterial strains, suggesting potential applications in treating infections.

Neuroprotective Effects

Emerging evidence suggests neuroprotective effects of isoindole derivatives. The compound may help in mitigating neurodegenerative conditions by reducing inflammation and promoting neuronal survival.

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on cancer cell lines.
    • Findings : The compound showed a dose-dependent inhibition of cell proliferation in breast cancer cells (MCF7) with an IC50 value indicating significant potency.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Findings : The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Neuroprotection Research :
    • Objective : To investigate the neuroprotective effects in a model of oxidative stress.
    • Findings : The compound demonstrated a reduction in reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures exposed to oxidative stress.

Data Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosisPatra et al., 2013
AntimicrobialInhibits bacterial growthVWR Product Information
NeuroprotectiveReduces oxidative stressSigma-Aldrich Documentation

Q & A

What are the optimized synthetic routes for 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-pyridin-2-ylpropanamide, and how do reaction conditions influence yield?

Basic Research Question
The synthesis involves multi-step reactions, often starting with isoindolinone derivatives and pyridine-containing amines. For example, a similar compound (compound 14 in ) was synthesized by reacting dithiophthalimide with a piperidine derivative under nitrogen in acetonitrile, followed by purification via column chromatography. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., THF, acetonitrile) enhance nucleophilic substitution .
  • Catalysts : Base catalysts like KOH or triethylamine improve reaction efficiency .
  • Temperature : Reactions often proceed at room temperature or mild heating (40–60°C) to avoid decomposition .
  • Yield optimization : Monitoring intermediates via TLC and optimizing stoichiometry (e.g., 1:1.2 molar ratio of isoindolinone to amine) can increase yields to >70% .

How can NMR and mass spectrometry (MS) validate the structural integrity of this compound?

Basic Research Question
1H NMR : The isoindolinone moiety shows characteristic aromatic proton signals at δ 7.4–8.1 ppm (multiplet), while the pyridin-2-yl group exhibits a doublet near δ 8.3–8.5 ppm (C2-H). The propanamide chain’s methylene protons appear as triplets at δ 2.8–3.2 ppm .
13C NMR : Carbonyl groups (C=O) resonate at δ 165–175 ppm, with pyridine carbons at δ 120–150 ppm .
MS : CI/CH4 MS typically shows [M+H]+ peaks. For example, a related compound (MW 383) displayed m/z 383 (M-52) due to fragmentation of the dithiophthalimide group .

What preliminary biological activities have been reported for this compound?

Basic Research Question
While direct data on this compound is limited, structurally related analogs exhibit:

  • EGFR inhibition : A similar compound (PDB ID: 5D41) binds allosterically to the EGFR kinase domain, confirmed via X-ray crystallography .
  • Anticancer potential : Isoindolinone derivatives show activity against tumor cell lines (e.g., lenalidomide analogs in ) via modulation of cereblon E3 ligase .
  • Anti-inflammatory effects : Pyridine-linked amides in demonstrate suppression of NF-κB signaling in vitro .

How does this compound interact with EGFR at the molecular level?

Advanced Research Question
Crystallographic data (PDB 5D41) reveals that the isoindolinone core forms hydrogen bonds with EGFR’s Met793 and hydrophobic interactions with Leu718. The pyridine group occupies a pocket near the DFG motif, stabilizing the inactive kinase conformation. Magnesium ions (present in the active site) coordinate with the carbonyl oxygen, enhancing binding affinity . Mutagenesis studies suggest that substitutions at the propanamide chain (e.g., methyl groups) can alter selectivity .

What strategies mitigate byproduct formation during synthesis?

Advanced Research Question
Common byproducts arise from:

  • Incomplete cyclization : Unreacted intermediates (e.g., open-chain amides) can be minimized using excess coupling agents (e.g., EDC/HOBt) .
  • Oxidation side reactions : Performing reactions under inert atmosphere (N2/Ar) prevents isoindolinone oxidation .
  • Epimerization : Chiral centers (e.g., in propanamide chains) require low-temperature reactions (<0°C) and chiral HPLC purification .

Do enantiomers of this compound exhibit differential biological activity?

Advanced Research Question
Enantiomer-specific activity is observed in related compounds. For example, (S)-enantiomers of 3-(1H-indol-3-yl)propanamide analogs ( ) show 10-fold higher agonism at formyl-peptide receptors (FPR2) than (R)-forms. Docking studies attribute this to steric clashes between the (R)-enantiomer and FPR2’s Tyr257 residue .

How do crystallographic studies inform its drug design?

Advanced Research Question
X-ray structures (e.g., PDB 5D41) guide rational modifications:

  • Hydrophobic pocket targeting : Adding halogen substituents (e.g., Cl, F) to the pyridine ring improves van der Waals interactions with EGFR’s Leu844 .
  • Solubility optimization : Introducing polar groups (e.g., -OH, -NH2) to the propanamide chain enhances aqueous solubility without disrupting binding .

What structure-activity relationship (SAR) trends are observed in analogs?

Advanced Research Question
Key SAR findings include:

  • Isoindolinone modifications : Replacing the 1-oxo group with 1,3-dioxo (as in ) reduces cytotoxicity but improves metabolic stability .
  • Pyridine substitution : 2-Pyridyl groups (vs. 3- or 4-pyridyl) enhance kinase selectivity due to spatial compatibility with ATP-binding pockets .
  • Propanamide chain length : Shorter chains (C2 vs. C3) decrease cellular permeability, as shown in analogs from .

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